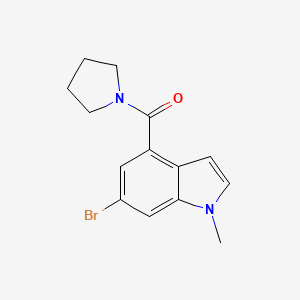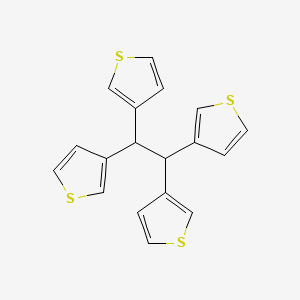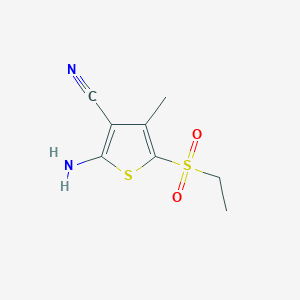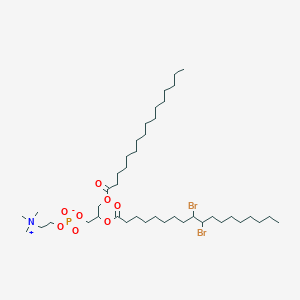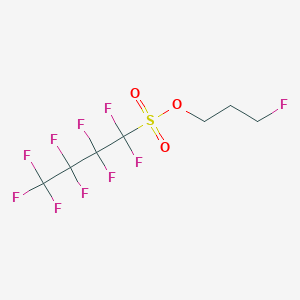
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzyl and methoxybenzylidene groups attached to a glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzylation and methoxybenzylidene formation. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Methoxybenzylidene Acetal: The 4,6-hydroxyl groups are selectively protected by forming a methoxybenzylidene acetal. This is done using 4-methoxybenzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid.
Deprotection and Purification: The final compound is obtained by deprotecting any remaining protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Benzylation: Using large quantities of benzyl chloride and sodium hydride to protect the hydroxyl groups.
Acetal Formation: Employing industrial-grade 4-methoxybenzaldehyde and acid catalysts for the formation of the methoxybenzylidene acetal.
Purification: Utilizing industrial chromatography systems to purify the final product.
化学反应分析
Types of Reactions
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), benzyl chloride, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various chemical compounds.
作用机制
The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in glycosylation processes, affecting their activity.
Pathways Involved: It can modulate carbohydrate metabolism pathways by influencing the activity of glycosyltransferases and glycosidases.
相似化合物的比较
Similar Compounds
- 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside
- 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-galactopyranoside
Comparison
- Structural Differences : The main difference lies in the configuration of the glucopyranoside ring (α or β) and the type of sugar (glucose, mannose, or galactose).
- Reactivity : The reactivity of these compounds can vary based on the configuration and type of sugar, affecting their suitability for different synthetic applications.
- Uniqueness : 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside is unique due to its specific β-D-glucopyranoside configuration, making it particularly useful in certain glycosylation reactions.
属性
分子式 |
C35H36O7 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C35H36O7/c1-36-29-19-17-28(18-20-29)34-40-24-30-31(42-34)32(37-21-25-11-5-2-6-12-25)33(38-22-26-13-7-3-8-14-26)35(41-30)39-23-27-15-9-4-10-16-27/h2-20,30-35H,21-24H2,1H3 |
InChI 键 |
NXNIZMPSBKIVOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)


![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)

